Methyl 2-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}amino)benzoate
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Overview
Description
Methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amino group, and a cyclohexenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate can be achieved through a multi-step process. One common method involves the reaction of 2-aminobenzoic acid with methyl chloroformate to form methyl 2-aminobenzoate. This intermediate is then reacted with 2-(1-cyclohexenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate ester group but lacks the cyclohexenyl moiety.
2-(1-Cyclohexenyl)ethylamine: Contains the cyclohexenyl moiety but lacks the benzoate ester group.
Uniqueness
Methyl 2-[({[2-(1-cyclohexenyl)ethyl]amino}carbonyl)amino]benzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
methyl 2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]benzoate |
InChI |
InChI=1S/C17H22N2O3/c1-22-16(20)14-9-5-6-10-15(14)19-17(21)18-12-11-13-7-3-2-4-8-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H2,18,19,21) |
InChI Key |
KNPGDHYGCNIVHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
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